Cas no 69176-72-3 ((6aR)-4t,11t-dihydroxy-(4at,7ac,11at,14ac)-4,4a,7,7a,11,11a,14,14a-octahydro-6ar,13ac-epidisulfano-pyrazino[1,2-a;4,5-a']diindole-1,6,8,13-tetraone)
69176-72-3 structure
Product Name:(6aR)-4t,11t-dihydroxy-(4at,7ac,11at,14ac)-4,4a,7,7a,11,11a,14,14a-octahydro-6ar,13ac-epidisulfano-pyrazino[1,2-a;4,5-a']diindole-1,6,8,13-tetraone
CAS No:69176-72-3
MF:C18H16N2O6S2
MW:420.459442138672
CID:2014652
PubChem ID:155232
Update Time:2025-04-21
(6aR)-4t,11t-dihydroxy-(4at,7ac,11at,14ac)-4,4a,7,7a,11,11a,14,14a-octahydro-6ar,13ac-epidisulfano-pyrazino[1,2-a;4,5-a']diindole-1,6,8,13-tetraone Chemical and Physical Properties
Names and Identifiers
-
- 4,5-a']diindole-1,6,8,13-tetraone
- Epicorazin A
- epicorazine-A
- (4S)-4,4aα,7,7aα,11,11aα,14,14aβ-Octahydro-4α,11α-dihydroxy-8H,13H-6aβ,13aβ-epidithio-1H,6H-pyrazino[1,2-a:4,5-a']diindole-1,6,8,13-tetrone
- 4,5-a']diin
- 5,15-dihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docosa-6,16-diene-2,8,12,18-tetrone
- NSC 287069
- DTXSID10977830
- NSC-287069
- 8H,13H-6a,13a-Epidithio-1H,6H-pyrazino(1,2-a:4,5-a')diindole-1,6,8,13-tetrone, 4,4a,7,7a,11,11a,14,14a-octahydro-4,11-dihydroxy-, (4S-(4alpha,4aalpha,6abeta,7aalpha,11alpha,11aalpha,13abeta,14abeta))-
- 4,11-Dihydroxy-4,4a,7,7a,11,11a,14,14a-octahydro-1H,6H,8H,13H-6a,13a-epidithiopyrazino[1,2-a:4,5-a']diindole-1,6,8,13-tetrone
- SCHEMBL17971327
- 69176-72-3
- NSC287069
- 8H,13H-6a,13a-Epidithio-1H,6H-pyrazino(1,2-a:4,5-a')diindole-1,6,8,13-tetrone, 4,4a,7,7a,11,11a,14,14a-octahydro-4,11-dihydroxy-, (4S-(4alpha,4aalpha,6abeta,7abeta,11alpha,11aalpha,13abeta,14abeta))-
- 62256-05-7
- 6CS76F5HZN
- UNII-6CS76F5HZN
- CHEMBL2001430
- Epicorazine B
- Epicorazine A
- (6aR)-4t,11t-dihydroxy-(4at,7ac,11at,14ac)-4,4a,7,7a,11,11a,14,14a-octahydro-6ar,13ac-epidisulfano-pyrazino[1,2-a;4,5-a']diindole-1,6,8,13-tetraone
-
- Inchi: 1S/C18H16N2O6S2/c21-9-1-3-11(23)13-7(9)5-17-15(25)20-14-8(10(22)2-4-12(14)24)6-18(20,28-27-17)16(26)19(13)17/h1-4,7-8,11-14,23-24H,5-6H2
- InChI Key: RCODXLGTKJXDNC-UHFFFAOYSA-N
- SMILES: OC1C2C(CC34N2C(=O)C2(N(C3=O)C3C(C=CC(C3C2)=O)O)SS4)C(=O)C=C1
Computed Properties
- Exact Mass: 420.045
- Monoisotopic Mass: 420.045
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 28
- Rotatable Bond Count: 0
- Complexity: 861
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 166A^2
- XLogP3: -1.7
Experimental Properties
- Density: 1.85
- Boiling Point: 870.7°Cat760mmHg
- Flash Point: 480.4°C
- Refractive Index: 1.839
(6aR)-4t,11t-dihydroxy-(4at,7ac,11at,14ac)-4,4a,7,7a,11,11a,14,14a-octahydro-6ar,13ac-epidisulfano-pyrazino[1,2-a;4,5-a']diindole-1,6,8,13-tetraone Related Literature
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
69176-72-3 ((6aR)-4t,11t-dihydroxy-(4at,7ac,11at,14ac)-4,4a,7,7a,11,11a,14,14a-octahydro-6ar,13ac-epidisulfano-pyrazino[1,2-a;4,5-a']diindole-1,6,8,13-tetraone) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
CN Supplier
Bulk
Yunnanjiuzhen
Gold Member
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent